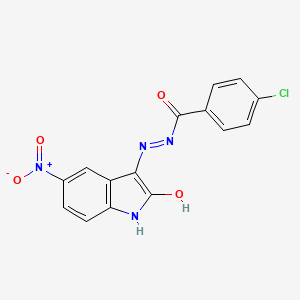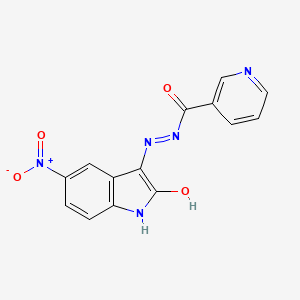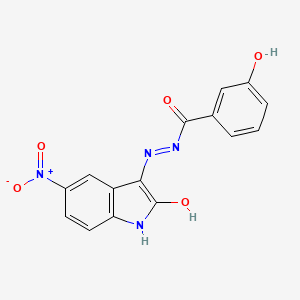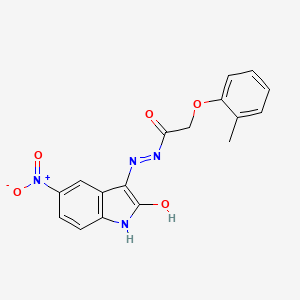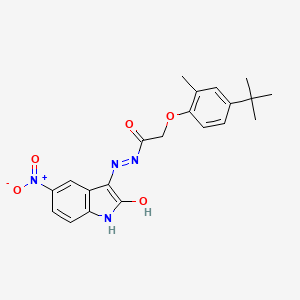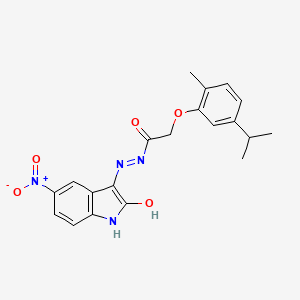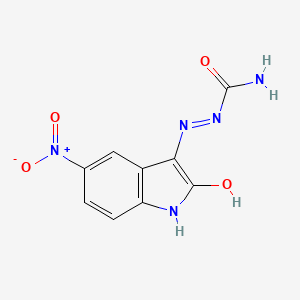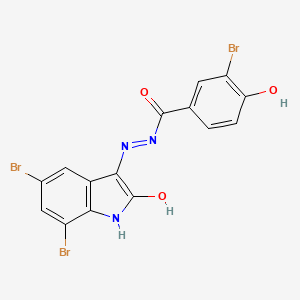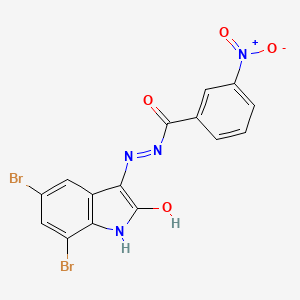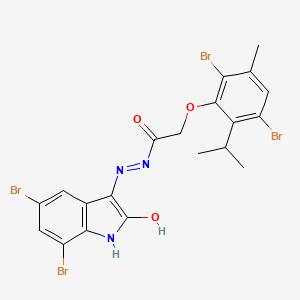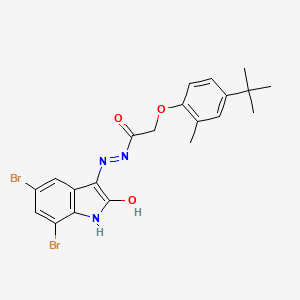
5,7-dibromo-1H-indole-2,3-dione 3-(phenylhydrazone)
Descripción general
Descripción
5,7-dibromo-1H-indole-2,3-dione 3-(phenylhydrazone) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of 5,7-dibromo-1H-indole-2,3-dione 3-(phenylhydrazone) involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can occur through a variety of mechanisms, including competitive inhibition and non-competitive inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,7-dibromo-1H-indole-2,3-dione 3-(phenylhydrazone) are varied and complex. Some of the most notable effects of this compound include its ability to inhibit the activity of certain enzymes involved in cellular signaling pathways, as well as its potential to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5,7-dibromo-1H-indole-2,3-dione 3-(phenylhydrazone) in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This makes it a valuable tool for studying the mechanisms underlying various cellular processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 5,7-dibromo-1H-indole-2,3-dione 3-(phenylhydrazone). Some of the most promising areas of research include its potential as a therapeutic agent for the treatment of cancer and other diseases, as well as its potential use in the development of new drugs and diagnostic tools. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, as well as its potential limitations and toxicity.
Aplicaciones Científicas De Investigación
5,7-dibromo-1H-indole-2,3-dione 3-(phenylhydrazone) has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of cellular signaling pathways. It has been found to inhibit the activity of certain enzymes involved in these pathways, making it a valuable tool for understanding the mechanisms underlying various cellular processes.
Propiedades
IUPAC Name |
5,7-dibromo-3-phenyldiazenyl-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N3O/c15-8-6-10-12(11(16)7-8)17-14(20)13(10)19-18-9-4-2-1-3-5-9/h1-7,17,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLYZSXZRAMJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dibromo-3-phenyldiazenyl-1H-indol-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



